

A Comparative Guide to Protein Stains: SYPRO Ruby vs. Reactive Red 4

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Compound of Interest

Compound Name: *Reactive Red 4*

Cat. No.: *B097997*

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For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins separated by gel electrophoresis are paramount. The choice of protein stain can significantly impact the quality and reliability of experimental results. This guide provides a detailed comparison of the well-established fluorescent protein stain, SYPRO Ruby, with the textile dye, **Reactive Red 4**, in the context of protein gel staining.

While SYPRO Ruby is a widely used and extensively characterized reagent for sensitive and quantitative protein detection, data on the application of **Reactive Red 4** for protein staining in a research setting is notably absent from the scientific literature. This guide will present the comprehensive performance data available for SYPRO Ruby and highlight the current lack of equivalent data for **Reactive Red 4**.

Quantitative Data Summary

The following table summarizes the key performance metrics for SYPRO Ruby. No comparable data for **Reactive Red 4** as a protein gel stain is currently available in peer-reviewed literature.

Feature	SYPRO Ruby	Reactive Red 4
Linear Dynamic Range	Over three orders of magnitude[1][2][3][4]	Not Reported
Limit of Detection (LOD)	0.25 - 1 ng[1][2]	Not Reported
Excitation Maxima (nm)	~280 and ~450[4]	Not Reported
Emission Maximum (nm)	~610[4]	Not Reported
Mass Spectrometry Compatibility	Yes[5]	Not Reported
Primary Application	Protein gel and blot staining[2][6]	Textile dyeing[7]

Performance Overview

SYPRO Ruby:

SYPRO Ruby is a fluorescent stain that offers high sensitivity and a broad linear dynamic range, making it suitable for the quantification of both low and high abundance proteins[1][2]. Its linear quantitation range extends over three orders of magnitude, allowing for accurate determination of protein expression levels[1][2][3]. The stain can detect as little as 0.25 to 1 nanogram of protein, a sensitivity level comparable to or exceeding that of many silver staining techniques[1][2]. A key advantage of SYPRO Ruby is its compatibility with downstream applications such as mass spectrometry, enabling protein identification following visualization[5]. The staining mechanism involves the interaction of the ruthenium-based dye with basic amino acids and the polypeptide backbone, resulting in low protein-to-protein variability[1][2].

Reactive Red 4:

Reactive Red 4 is classified as a synthetic reactive dye primarily used in the textile industry for coloring fabrics like cotton, silk, and wool[7]. There is no scientific literature available that characterizes its use as a fluorescent protein stain for quantitative analysis in gel electrophoresis. Consequently, critical performance metrics such as its linear dynamic range, limit of detection, and compatibility with mass spectrometry for this application are unknown.

Experimental Protocols

A standardized and validated protocol for staining protein gels with **Reactive Red 4** is not available. The protocol provided below is for SYPRO Ruby.

SYPRO Ruby Protein Gel Staining Protocol (Basic)

This protocol is designed for maximum signal strength and the widest linear dynamic range.

Solutions Required:

- Fixation Solution: 50% methanol, 7% acetic acid
- SYPRO Ruby Protein Gel Stain (ready-to-use)
- Wash Solution: 10% methanol, 7% acetic acid
- Ultrapure Water

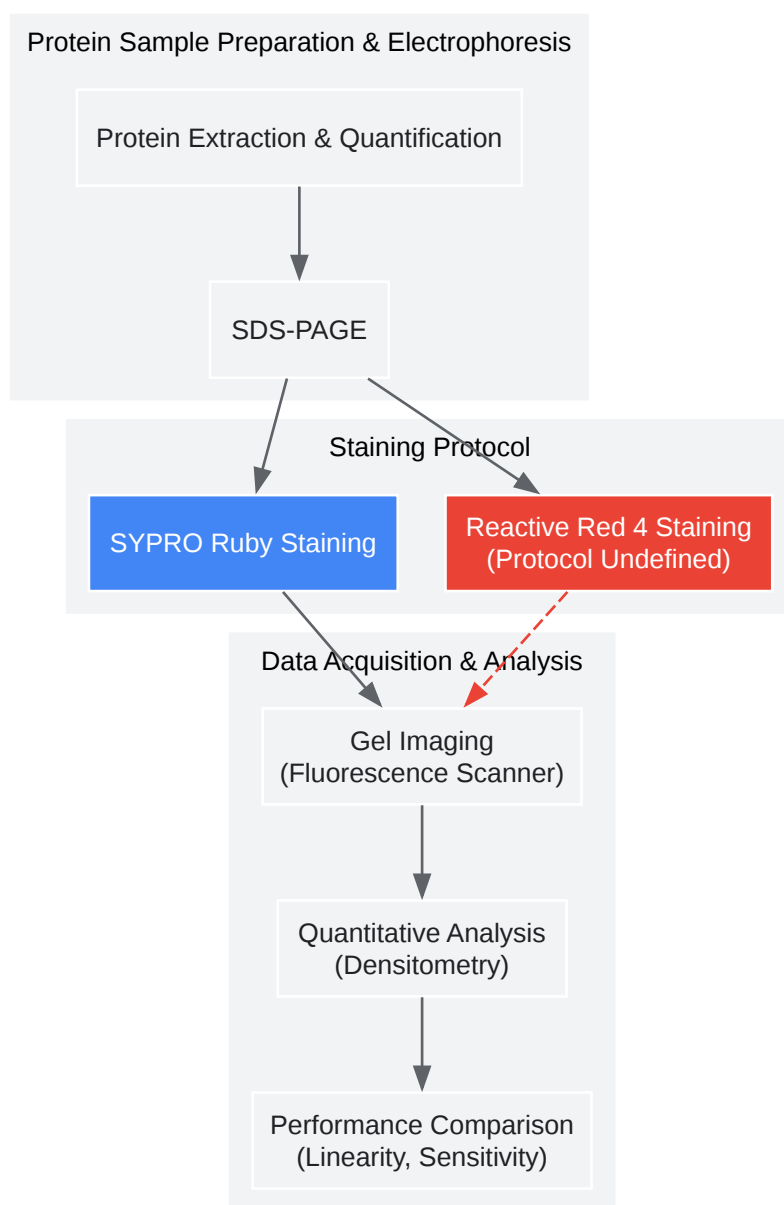
Procedure:

- Fixation:
 - Following electrophoresis, place the gel in a clean container.
 - Add a sufficient volume of Fixation Solution to cover the gel.
 - Agitate on an orbital shaker for 30 minutes.
 - Repeat the fixation step once with fresh Fixation Solution[1][2].
- Staining:
 - Pour off the fixative and add SYPRO Ruby gel stain, ensuring the gel is fully submerged.
 - Agitate on an orbital shaker overnight, protected from light[1][2].
- Washing:

- Transfer the gel to a clean container and wash with the Wash Solution for 30 minutes with gentle agitation[2].
- Rinse the gel with ultrapure water for at least two 5-minute intervals before imaging to prevent damage to the imager[8].
- Imaging:
 - Visualize the stained gel using a UV or blue-light transilluminator or a laser-based scanner with appropriate excitation and emission filters[8]. For optimal quantitative analysis, a CCD camera-based imaging system is recommended[1][2].

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative analysis of protein stains.



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